4-Amino-3,5-difluorobenzoic acid
Overview
Description
4-Amino-3,5-difluorobenzoic acid is a biologically relevant small organic molecule with distinct structural and chemical properties. This compound, characterized by the presence of amino and difluorobenzoic acid groups, plays a critical role in various chemical syntheses and studies, especially in understanding molecular interactions and chemical reactivity.
Synthesis Analysis
The synthesis of compounds related to 4-Amino-3,5-difluorobenzoic acid often involves multi-step reactions that include nitration, esterification, reduction, diazotization, and hydrolysis. For example, a practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrates a related pathway with a 70% overall yield, highlighting the complexity and efficiency of synthesizing halogenated benzoic acids (Zhang et al., 2020)).
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-difluorobenzoic acid and related compounds has been extensively studied using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods. These studies reveal detailed insights into the geometry, intra- and inter-molecular interactions, and electronic structure, essential for understanding the compound's reactivity and properties (Yıldırım et al., 2015)).
Chemical Reactions and Properties
4-Amino-3,5-difluorobenzoic acid undergoes various chemical reactions, reflecting its reactivity and functional versatility. Its amino group can participate in substitution reactions, while the carboxylic acid moiety is crucial for esterification and amide formation reactions. The presence of fluorine atoms significantly influences its chemical behavior, affecting its acidity, reactivity towards nucleophiles, and interaction with other molecules (Quan & Sun, 2012)).
Scientific Research Applications
Spectroscopic Studies
- FT-Raman and FT-IR Spectroscopy : The Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra of 2-amino-4,5-difluorobenzoic acid were recorded, providing insights into its equilibrium geometry, vibrational frequencies, and thermodynamic functions. This research contributes significantly to understanding the molecular structure and behavior of such compounds (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).
Structural Analysis and Molecular Interactions
- Molecular Co-crystals : Studies on molecular co-crystals involving 4-aminobenzoic acid have been conducted. These investigations provide valuable insights into the hydrogen bonding associations and the structural intricacies of these compounds (Smith, Lynch, Byriel, & Kennard, 1995).
Nanotechnology and Surface Modification
- Surface Modification and Nanoparticle Formation : Research involving the covalent modification of surfaces, such as glassy carbon, with 4-aminobenzoic acid for the fabrication of nanolayer films demonstrates the potential application of these compounds in nanotechnology and surface engineering (Liu, Cheng, Liu, & Dong, 2000).
Biochemical and Medical Research
- Antimicrobial and Cytotoxic Agents : Studies on 4-aminobenzoic acid derivatives have shown their potential as antimicrobial and cytotoxic agents, indicating their relevance in medical and biochemical research (Krátký et al., 2019).
Electrocatalysis and Sensor Development
- Electrochemical Sensors : The development of electrochemical sensors using 4-aminobenzoic acid derivatives exemplifies the role of these compounds in creating sensitive and selective detection systems for various applications, including environmental monitoring and food safety (Shi et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for 4-Amino-3,5-difluorobenzoic acid are not available, it’s worth noting that the global market for similar compounds is expected to increase in the coming years . This growth is driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .
properties
IUPAC Name |
4-amino-3,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZRTJMDQYAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300184 | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-difluorobenzoic acid | |
CAS RN |
500577-99-1 | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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